Cas no 474651-29-1 (Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile)

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrileは、ベンゾイミダゾール骨格を有する有機化合物であり、その特異な分子構造により、医薬品中間体や機能性材料の合成において高い反応性を示します。オキシム基とニトリル基の共存により、多様な化学変換が可能で、複雑な分子構築に有用です。特に、ヘテロ環合成や金属錯体形成における配位子としての応用が期待されます。高い純度と安定性を備えており、研究用途での再現性が確保されています。

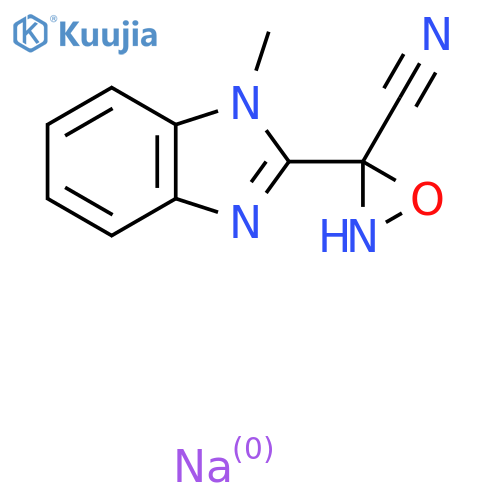

474651-29-1 structure

商品名:Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile

CAS番号:474651-29-1

MF:C10H8N4NaO

メガワット:223.186491966248

MDL:MFCD02669626

CID:5032890

PubChem ID:23670907

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 化学的及び物理的性質

名前と識別子

-

- CID 137701588

- Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile

-

- MDL: MFCD02669626

- インチ: 1S/C10H8N4O.Na/c1-14-8-5-3-2-4-7(8)12-9(14)10(6-11)13-15-10;/h2-5,13H,1H3;

- InChIKey: YHEISTHATWLQHT-UHFFFAOYSA-N

- ほほえんだ: [Na].O1C(C#N)(C2=NC3C=CC=CC=3N2C)N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 325

- トポロジー分子極性表面積: 76.1

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-236268-5.0g |

sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |

474651-29-1 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Enamine | EN300-236268-1.0g |

sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |

474651-29-1 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| Life Chemicals | F0848-0229-2.5g |

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile |

474651-29-1 | 95%+ | 2.5g |

$870.0 | 2023-09-07 | |

| Life Chemicals | F0848-0229-0.5g |

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile |

474651-29-1 | 95%+ | 0.5g |

$413.0 | 2023-09-07 | |

| Life Chemicals | F0848-0229-10g |

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile |

474651-29-1 | 95%+ | 10g |

$1827.0 | 2023-09-07 | |

| TRC | S308861-100mg |

Sodium Oxo-imino-(1-methyl-1h-benzoimidazol-2-yl)-acetonitrile |

474651-29-1 | 100mg |

$ 115.00 | 2022-06-03 | ||

| Enamine | EN300-236268-0.25g |

sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |

474651-29-1 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-236268-1g |

sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |

474651-29-1 | 1g |

$728.0 | 2023-09-15 | ||

| Enamine | EN300-236268-10g |

sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |

474651-29-1 | 10g |

$3131.0 | 2023-09-15 | ||

| Enamine | EN300-236268-2.5g |

sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |

474651-29-1 | 95% | 2.5g |

$1428.0 | 2024-06-19 |

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

474651-29-1 (Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬